1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16Cl2N2O5 and its molecular weight is 447.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H18Cl2N2O4 with a molecular weight of approximately 409.27 g/mol. The compound features a dihydropyridine core substituted with a benzo[d][1,3]dioxole moiety and dichlorophenyl groups, which are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent anticancer activity compared to standard drugs like doxorubicin .
The mechanisms underlying the anticancer effects of this compound include:
- Inhibition of EGFR : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis revealed that treatment with the compound leads to G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play a significant role in inflammatory processes. For example, some derivatives demonstrated COX-II inhibitory activities with IC50 values ranging from 0.52 to 22.25 µM .
Research Findings and Case Studies
A comprehensive study evaluated the biological activities of several derivatives based on the benzo[d][1,3]dioxole structure:
Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | HepG2 | 2.38 | EGFR Inhibition |
Compound B | HCT116 | 1.54 | Apoptosis Induction |
Compound C | MCF7 | 4.52 | Cell Cycle Arrest |
These findings suggest that modifications to the benzo[d][1,3]dioxole moiety can enhance anticancer activity while maintaining low toxicity to normal cells (IC50 > 150 µM) .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-11-6-16(26)19(20(27)24-13-3-4-14(22)15(23)8-13)21(28)25(11)9-12-2-5-17-18(7-12)30-10-29-17/h2-8,26H,9-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULNBLXBHXBVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。